molecular formula C16H13BrN2O4 B3855557 {2-[(Z)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetic acid

{2-[(Z)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetic acid

Cat. No.: B3855557
M. Wt: 377.19 g/mol
InChI Key: GWONEYQESIFFJB-NVMNQCDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[(Z)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetic acid is an organic compound that features a complex structure with a bromophenyl group, a hydrazinylidene moiety, and a phenoxyacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(Z)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetic acid typically involves multiple steps. One common route includes the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-hydroxyphenylacetic acid under acidic conditions to yield the final product. The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{2-[(Z)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

{2-[(Z)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

Mechanism of Action

The mechanism of action of {2-[(Z)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydrazinylidene moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: A simpler compound with a bromophenyl group and an acetic acid moiety.

    Phenoxyacetic acid: Lacks the bromophenyl and hydrazinylidene groups but shares the phenoxyacetic acid backbone.

    Hydrazones: Compounds with similar hydrazinylidene moieties but different substituents.

Uniqueness

{2-[(Z)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromophenyl group enhances its potential for interactions with biological targets, while the hydrazinylidene moiety provides additional sites for chemical modification.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[2-[(Z)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O4/c17-13-7-5-11(6-8-13)16(22)19-18-9-12-3-1-2-4-14(12)23-10-15(20)21/h1-9H,10H2,(H,19,22)(H,20,21)/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWONEYQESIFFJB-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)Br)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\NC(=O)C2=CC=C(C=C2)Br)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{2-[(Z)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetic acid
Reactant of Route 2
Reactant of Route 2
{2-[(Z)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetic acid
Reactant of Route 3
{2-[(Z)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetic acid
Reactant of Route 4
Reactant of Route 4
{2-[(Z)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetic acid
Reactant of Route 5
{2-[(Z)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetic acid
Reactant of Route 6
Reactant of Route 6
{2-[(Z)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.